molecular formula C22H17FN2O4S B278758 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 2-fluorobenzoate

2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 2-fluorobenzoate

Katalognummer B278758
Molekulargewicht: 424.4 g/mol
InChI-Schlüssel: ORGWCQMYQIZNBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 2-fluorobenzoate, commonly known as DBIBF, is a chemical compound that has gained significant attention in the scientific research community. It is a potent inhibitor of protein-protein interactions, making it a valuable tool for studying various biological processes.

Wirkmechanismus

DBIBF inhibits protein-protein interactions by binding to the interface of the interacting proteins. This prevents the proteins from binding to each other, which disrupts their function. DBIBF has been shown to be a potent inhibitor of various protein-protein interactions, making it a valuable tool for studying biological processes.
Biochemical and Physiological Effects:
DBIBF has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cancer cell growth, reduce inflammation, and inhibit viral replication. DBIBF has also been shown to have an effect on the nervous system, which has led to the discovery of new targets for drug development.

Vorteile Und Einschränkungen Für Laborexperimente

DBIBF has several advantages for use in lab experiments. It is a potent inhibitor of protein-protein interactions, making it a valuable tool for studying various biological processes. It is also relatively easy to synthesize, which makes it accessible to researchers. However, DBIBF has some limitations. It may not be effective in inhibiting all protein-protein interactions, and its use may be limited by its toxicity.

Zukünftige Richtungen

There are several future directions for research on DBIBF. One area of research is to explore the potential of DBIBF as a therapeutic agent for cancer, inflammation, and viral infections. Another area of research is to discover new targets for drug development using DBIBF. Additionally, researchers may explore new methods for synthesizing DBIBF or modifying its structure to improve its effectiveness and reduce its toxicity.
Conclusion:
In conclusion, DBIBF is a valuable tool for studying various biological processes. Its potent inhibition of protein-protein interactions has led to its use in scientific research to study cancer, inflammation, viral infections, and the nervous system. While it has several advantages for use in lab experiments, its limitations should also be considered. Future research on DBIBF may lead to the discovery of new targets for drug development and the development of new therapeutic agents for various diseases.

Synthesemethoden

The synthesis of DBIBF involves a series of chemical reactions. It starts with the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride. The resulting compound is then reacted with 2-aminoethanethiol to form 2-(2-aminoethylthio)benzoic acid, which is then converted to its acid chloride derivative by treating it with thionyl chloride. The acid chloride derivative is then reacted with 1,1-dioxido-1,2-benzisothiazole to form DBIBF.

Wissenschaftliche Forschungsanwendungen

DBIBF has been used extensively in scientific research to study various biological processes. It has been shown to inhibit the interaction between proteins involved in cancer, inflammation, and viral infections. DBIBF has also been used to study protein-protein interactions in the nervous system, which has led to the discovery of new targets for drug development.

Eigenschaften

Produktname

2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 2-fluorobenzoate

Molekularformel

C22H17FN2O4S

Molekulargewicht

424.4 g/mol

IUPAC-Name

2-(N-(1,1-dioxo-1,2-benzothiazol-3-yl)anilino)ethyl 2-fluorobenzoate

InChI

InChI=1S/C22H17FN2O4S/c23-19-12-6-4-10-17(19)22(26)29-15-14-25(16-8-2-1-3-9-16)21-18-11-5-7-13-20(18)30(27,28)24-21/h1-13H,14-15H2

InChI-Schlüssel

ORGWCQMYQIZNBH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(CCOC(=O)C2=CC=CC=C2F)C3=NS(=O)(=O)C4=CC=CC=C43

Kanonische SMILES

C1=CC=C(C=C1)N(CCOC(=O)C2=CC=CC=C2F)C3=NS(=O)(=O)C4=CC=CC=C43

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.